![molecular formula C14H21N3O3 B2496203 N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide CAS No. 21775-49-5](/img/structure/B2496203.png)
N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide
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Description
N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide, also known as DMAPT, is a synthetic compound that has been widely studied for its potential therapeutic applications. DMAPT has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. In
Scientific Research Applications
Copolymerization of Amine-Containing Monomers
The compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Synthesis of Self-Healing pH-Responsive Hydrogels
The compound can be used as a monomer to synthesize self-healing pH-responsive hydrogels. These hydrogels have potential applications in drug delivery .
Development of Gene Delivery Vector
The compound can be used as a cationic monomer to develop gene delivery vectors due to its ability to complex with nucleic acids and facilitate their intracellular delivery .
Solvent-Induced Anti-Aggregation Evolution
The compound is applied in a solvent-induced anti-aggregation (SIAA) strategy. This strategy is proposed to cope with the severe aggregation property of the small molecule electron-transporting layer (ETL), which not only deteriorates the photovoltaic performance and operational reliability but also constrains its compatibility with large-scale coating techniques .
Post-Fixation and Crosslinking of Small Ribonucleic Acid (RNAs) Species
The compound has been used for post-fixation and crosslinking of small ribonucleic acid (RNAs) species from formalin fixed paraffin embedded (FFPE) tissues .
Fluorescent In Situ Hybridisation (FISH) and Immunofluorescence (IF) Signals
The compound has been used for fluorescent in situ hybridisation (FISH) and immunofluorescence (IF) signals .
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-17(2)10-4-9-15-13(18)14(19)16-11-5-7-12(20-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,15,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTTYMKCZDGGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(dimethylamino)propyl)-N2-(4-methoxyphenyl)oxalamide |
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